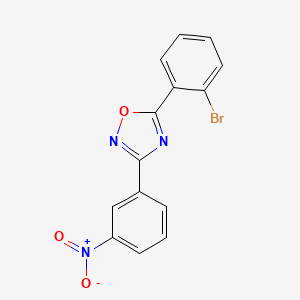
5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has been widely used in scientific research. It is a highly versatile compound that can be used in a variety of applications, ranging from bioimaging to sensing. In
作用机制
The mechanism of action of 5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In bioimaging, this compound emits light when excited by a specific wavelength of light, allowing for the visualization of biological processes. In sensing, this compound undergoes a change in fluorescence intensity or wavelength when it binds to a specific molecule, allowing for the detection of that molecule. In photodynamic therapy, this compound generates reactive oxygen species when exposed to light, leading to the selective killing of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and non-cytotoxic at low concentrations, making it an ideal candidate for use in biological systems. However, at high concentrations, this compound can cause cell death and induce oxidative stress.
实验室实验的优点和局限性
5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a highly fluorescent dye that can be easily detected and quantified. It is also stable and can be used in a variety of conditions. However, this compound has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. It also has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.
未来方向
There are several future directions for the use of 5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in scientific research. One direction is the development of new synthesis methods that can produce this compound with improved properties, such as increased fluorescence intensity and stability. Another direction is the exploration of new applications for this compound, such as in the detection of specific biomolecules or in the treatment of other diseases. Finally, the use of this compound in combination with other imaging and sensing techniques, such as magnetic resonance imaging and positron emission tomography, could lead to new insights into biological processes.
Conclusion
In conclusion, this compound is a highly versatile compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for use in a variety of applications, ranging from bioimaging to sensing. While there are some limitations to its use, the future directions for this compound research are promising and could lead to new insights into biological processes.
合成方法
The synthesis of 5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of a boron-dipyrromethene core with a bromophenyl and nitrophenyl group. This reaction can be carried out using a variety of methods, including the Knoevenagel condensation reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The final product is a fluorescent dye that emits light in the green to red region of the spectrum.
科学研究应用
5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that can be used in a variety of applications, including bioimaging, sensing, and photodynamic therapy. In bioimaging, this compound is used to label cells and tissues, allowing for the visualization of biological processes. In sensing, this compound is used to detect the presence of specific molecules, such as metal ions and gases. In photodynamic therapy, this compound is used to selectively kill cancer cells by generating reactive oxygen species.
属性
IUPAC Name |
5-(2-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAQTSBNMDHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![N'-[(2-cyclohexylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5812710.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)


![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)